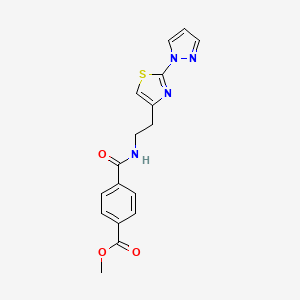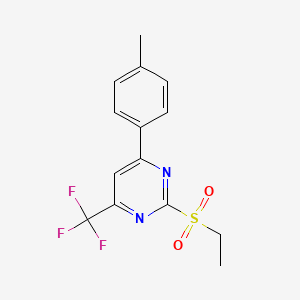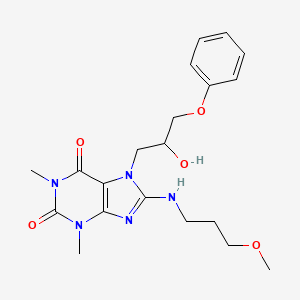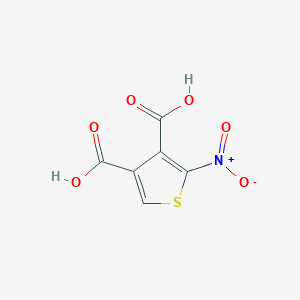
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate is a chemical compound . It’s a derivative of thiophene, a sulfur-containing heterocycle that’s structurally similar to benzene .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are various functional groups, including an isopropyl group, an amino group, an anilinocarbonyl group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound aren’t available, thiophene derivatives are known to participate in various types of reactions . For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .科学的研究の応用
Synthesis and Structural Insights
Research into the chemical synthesis and structural analysis of compounds related to Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate has led to the development of various heteronuclear complexes and organic compounds with potential applications in various fields, including material science, catalysis, and pharmaceuticals. For instance, the synthesis and characterization of tricarbonyl rhenium(I) heteronuclear complexes, leveraging multidentate bridging ligands, have been explored to understand their absorption, emission, and magnetic properties, hinting at potential applications in materials science and catalysis (Peng et al., 2010). Additionally, the study of methyl esters of N-heteroamino-methylenemalonic acids, produced through reactions involving similar thiophene derivatives, contributes to the broader understanding of exotic amino acid synthesis, potentially impacting the pharmaceutical industry (Zicāne et al., 2000).
Catalytic and Electrochemical Applications
The exploration of molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction demonstrates the potential of thiophene derivatives in catalysis and environmental applications. This research provides insights into the relationship between catalyst structure and activity, suggesting avenues for the development of more efficient catalysts for CO2 conversion to CO with high Faradaic efficiencies (Talukdar et al., 2020).
Organic Synthesis and Functionalization
In organic synthesis, the Gewald reaction has been utilized to obtain 2-aminothiophene-3-carboxylates with various aryl groups, showcasing the versatility of thiophene derivatives in synthesizing compounds with potential pharmaceutical applications (Tormyshev et al., 2006). Furthermore, functionalization of thiophene derivatives for potential dye and copper removal applications highlights the adaptability of these compounds in environmental remediation processes (Chen et al., 2016).
Advanced Materials and Environmental Sustainability
The research into the assembly of fully substituted 2,5-dihydrothiophenes via novel sequential multicomponent reactions opens new pathways for synthesizing complex organic frameworks, which could find applications in advanced materials development (Mari et al., 2018). Additionally, the sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water promotes environmentally friendly chemical processes, underscoring the role of thiophene derivatives in green chemistry (Zhang et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
特性
IUPAC Name |
propan-2-yl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-4-6-8-11/h4-9H,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYJDAQOZISTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
